((3-Methyl-5-oxo(2-pyrazolin-4-YL))phenylmethyl)methane-1,1-dicarbonitrile
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Overview
Description
((3-Methyl-5-oxo(2-pyrazolin-4-YL))phenylmethyl)methane-1,1-dicarbonitrile is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazoline ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with a phenyl group and dicarbonitrile moieties. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Mechanism of Action
Target of Action
A structurally similar compound, 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid, has been reported to modulate p300/cbp activity . The p300/CBP proteins are histone acetyltransferases involved in transcriptional regulation, and modulation of their activity can influence gene expression.
Mode of Action
It’s worth noting that the structurally similar compound, 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid, has been reported to exhibit hypoglycemic activity
Result of Action
The structurally similar compound, 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid, has been reported to exhibit hypoglycemic activity , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Methyl-5-oxo(2-pyrazolin-4-YL))phenylmethyl)methane-1,1-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazoline ring through the reaction of hydrazine with an α,β-unsaturated carbonyl compound. This intermediate is then subjected to further reactions to introduce the phenylmethyl and dicarbonitrile groups.
Formation of Pyrazoline Ring: The initial step involves the condensation of hydrazine hydrate with an α,β-unsaturated ketone under acidic or basic conditions to form the pyrazoline ring.
Introduction of Phenylmethyl Group: The pyrazoline intermediate is then reacted with benzyl chloride in the presence of a base such as potassium carbonate to introduce the phenylmethyl group.
Addition of Dicarbonitrile Groups: Finally, the compound is treated with malononitrile under basic conditions to introduce the dicarbonitrile groups, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
((3-Methyl-5-oxo(2-pyrazolin-4-YL))phenylmethyl)methane-1,1-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized derivatives with additional carbonyl groups.
Reduction: Amino derivatives with reduced nitrile groups.
Substitution: Halogenated or nitrated phenylmethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((3-Methyl-5-oxo(2-pyrazolin-4-YL))phenylmethyl)methane-1,1-dicarbonitrile is used as a building block for the synthesis of more complex molecules. Its reactive functional groups allow for the creation of diverse chemical libraries for drug discovery and material science.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for interactions with various biological targets, making it a candidate for drug design and development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-oxo-1-phenyl-2-pyrazoline: Similar structure but lacks the dicarbonitrile groups.
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazoline derivative with different substituents.
2,4-Dinitrophenylhydrazine: Contains a hydrazine group but different functional groups.
Uniqueness
((3-Methyl-5-oxo(2-pyrazolin-4-YL))phenylmethyl)methane-1,1-dicarbonitrile is unique due to the combination of its pyrazoline ring and dicarbonitrile groups. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-phenylmethyl]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-9-12(14(19)18-17-9)13(11(7-15)8-16)10-5-3-2-4-6-10/h2-6,11-13H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZACHPJOAXWPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1C(C2=CC=CC=C2)C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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